molecular formula C13H12O2 B13067415 1-Methylnaphthalene-2-acetic acid

1-Methylnaphthalene-2-acetic acid

Cat. No.: B13067415
M. Wt: 200.23 g/mol
InChI Key: GSURLQOKWRJLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylnaphthalene-2-acetic acid is an organic compound belonging to the naphthalene family It features a naphthalene ring substituted with a methyl group at the 1-position and an acetic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylnaphthalene-2-acetic acid can be synthesized through several methods. One common approach involves the oxidation of 1-methylnaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide in the presence of acetic acid . The reaction typically requires controlled temperatures and specific reaction times to achieve high yields.

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as manganese dioxide or palladium on carbon can enhance the efficiency of the oxidation reaction .

Chemical Reactions Analysis

Types of Reactions: 1-Methylnaphthalene-2-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, manganese dioxide.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Unlike naphthalene and 2-methylnaphthalene, the presence of both a methyl group and an acetic acid group allows for a wider range of chemical transformations and applications .

Properties

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

2-(1-methylnaphthalen-2-yl)acetic acid

InChI

InChI=1S/C13H12O2/c1-9-11(8-13(14)15)7-6-10-4-2-3-5-12(9)10/h2-7H,8H2,1H3,(H,14,15)

InChI Key

GSURLQOKWRJLPY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=CC=CC=C12)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.